molecular formula C25H23N3O4S B2458273 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922575-16-4

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2458273
M. Wt: 461.54
InChI Key: WRIIXHFCCJEGTK-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the benzamide derivative, which is synthesized from 4-butoxybenzoic acid and pyridine-3-carboxaldehyde. The second intermediate is the thiazole-dioxolane derivative, which is synthesized from 2-aminothiophenol and 2,3-dihydro-1,4-dioxolo[4,5-f][1,2]benzene. The two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.

Starting Materials
4-butoxybenzoic acid, pyridine-3-carboxaldehyde, 2-aminothiophenol, 2,3-dihydro-1,4-dioxolo[4,5-f][1,2]benzene, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dimethylformamide (DMF), diethyl ether, ethyl acetate, sodium bicarbonate (NaHCO3), brine, magnesium sulfate (MgSO4), hexanes, acetonitrile (MeCN), trifluoroacetic acid (TFA)

Reaction
Synthesis of benzamide derivative: 4-butoxybenzoic acid is reacted with pyridine-3-carboxaldehyde in the presence of DCC and NHS in DMF to form the benzamide derivative. The reaction mixture is then filtered and the product is purified by recrystallization from diethyl ether., Synthesis of thiazole-dioxolane derivative: 2-aminothiophenol is reacted with 2,3-dihydro-1,4-dioxolo[4,5-f][1,2]benzene in the presence of NaHCO3 in ethyl acetate to form the thiazole-dioxolane derivative. The reaction mixture is then washed with brine, dried over MgSO4, and the product is purified by column chromatography using hexanes/ethyl acetate as the eluent., Coupling of intermediates: The benzamide derivative and thiazole-dioxolane derivative are coupled together using standard peptide coupling chemistry. The two intermediates are dissolved in DMF and treated with DCC and NHS to form the activated ester intermediate. The activated ester intermediate is then added to the thiazole-dioxolane derivative in the presence of DMF and MeCN. The reaction mixture is then treated with TFA to remove the protecting groups and the product is purified by column chromatography using hexanes/ethyl acetate as the eluent.

properties

IUPAC Name

4-butoxy-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-3-11-30-19-8-6-18(7-9-19)24(29)28(15-17-5-4-10-26-14-17)25-27-20-12-21-22(32-16-31-21)13-23(20)33-25/h4-10,12-14H,2-3,11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIIXHFCCJEGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-butoxy-N-(pyridin-3-ylmethyl)benzamide

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